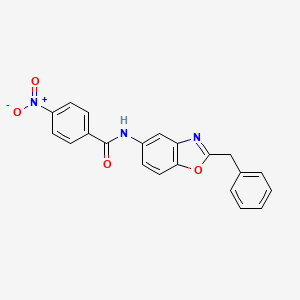
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the nitrobenzamide moiety. One common synthetic route involves the cyclization of 2-aminophenol with benzyl bromide to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-benzylbenzo[d]oxazol-5-yl)-4-aminobenzamide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrobenzamide moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The benzoxazole ring can also interact with various biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic agent containing the oxazole moiety.
Biological Activity
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O3 with a molecular weight of approximately 358.39 g/mol. The compound features a benzoxazole ring, a nitro group, and a benzamide moiety, which contribute to its reactivity and potential biological effects. The presence of the nitro group is particularly significant as it can participate in redox reactions that may influence cellular oxidative stress pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets. Additionally, the benzamide moiety may modulate enzyme activity or receptor interactions.
Key Mechanisms:
- Redox Reactions: The nitro group can undergo one-electron or two-electron reductions, generating reactive species that may induce oxidative stress in target cells.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds reveals insights into the SAR of this compound. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide | Thiazole instead of benzoxazole | Moderate anticancer activity |
| 4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)]benzamide | Multiple functional groups | Enhanced reactivity; higher toxicity |
| N-(5-benzyl-1,3-thiazol-2-yl)-2-nitrobenzamide | Variation in nitro group positioning | Reduced anti-inflammatory effects |
The unique combination of functional groups in this compound confers distinct biological activities compared to these similar compounds.
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
-
In Vitro Cancer Study:
- Objective: Evaluate anticancer efficacy against MCF-7 breast cancer cells.
- Findings: The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Mechanism: Induction of apoptosis via caspase activation was confirmed through flow cytometry analysis.
-
Anti-inflammatory Study:
- Objective: Assess the impact on cytokine release in LPS-stimulated macrophages.
- Results: Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.
- Conclusion: Suggests potential for use in inflammatory diseases.
Properties
CAS No. |
785836-59-1 |
|---|---|
Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c25-21(15-6-9-17(10-7-15)24(26)27)22-16-8-11-19-18(13-16)23-20(28-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,25) |
InChI Key |
XWLSRUVMJAZXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















